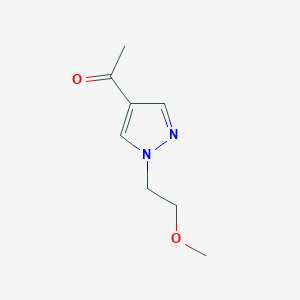
3-Chloro-4-(methylsulfanyl)benzoic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “3-Chloro-4-(methylsulfanyl)benzoic acid” is given by the InChI code: 1S/C8H7ClO2S/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) . The molecular weight of the compound is 202.66 g/mol .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 202.66 g/mol . The storage temperature is between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Products
Synthesis Techniques : 3-Chloro-4-(methylsulfanyl)benzoic acid has been synthesized using alternative approaches, with one starting from 2-methyl-5-nitrophenol, showing potential for process-oriented applications and use in the resynthesis of cardiotonic drugs like Sulmazole and Isomazole (Lomov, 2019).
Chemical Properties : The compound has been studied for its physiological activity, particularly in relation to plant growth-regulating substances, with chloro-derivatives showing significant activity (Pybus, Smith, Wain, & Wightman, 1959).
Chemical Reactions and Modifications
Directed Lithiation : Research has explored the directed lithiation of benzoic acids, including derivatives with chloro and methyl groups, to develop routes to benzoic acids with various functionalities (Bennetau, Mortier, Moyroud, & Guesnet, 1995).
Photodecomposition Studies : Studies on the photodecomposition of chlorobenzoic acids, including variants like 3-chloro-4-(methylsulfanyl)benzoic acid, have been conducted to understand their behavior under ultraviolet irradiation (Crosby & Leitis, 1969).
Material Science Applications
Polymer Chemistry : The compound has been used in the synthesis of homo- and copolyesters, demonstrating its utility in the field of polymer chemistry and potentially as a flame-retardant additive (Carpaneto, Costa, Peluffo, Vezzani, & Valenti, 1996).
Doping Polyaniline : Benzoic acid and its derivatives, including 3-Chloro-4-(methylsulfanyl)benzoic acid, have been used as dopants in polyaniline, affecting its properties such as conductivity (Amarnath & Palaniappan, 2005).
Therapeutic Research
Bio-Potent Sulfonamides : The compound has been investigated for its potential in synthesizing bio-potent sulfonamides, suggesting its use in pharmaceutical research (Dineshkumar & Thirunarayanan, 2019).
Metabolism Studies : It has been a subject of study in understanding the metabolic pathways of novel antidepressants, highlighting its relevance in drug development (Hvenegaard et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-chloro-4-methylsulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2S/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBICPOTGDXESM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(methylsulfanyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1428824.png)
![3-chloro-6-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B1428825.png)





![[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1428836.png)

![3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B1428838.png)
